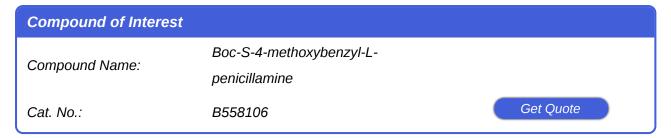


An In-depth Technical Guide to Boc-S-4methoxybenzyl-L-penicillamine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-S-4-methoxybenzyl-L-penicillamine is a pivotal building block in modern peptide synthesis and drug discovery. This protected amino acid derivative offers strategic advantages in the assembly of complex peptides, particularly those requiring the unique conformational constraints and potential therapeutic benefits conferred by the penicillamine moiety. The tert-butyloxycarbonyl (Boc) protecting group on the amine and the 4-methoxybenzyl (Mob) group on the sulfur atom provide orthogonal protection, allowing for selective deprotection strategies in solid-phase peptide synthesis (SPPS). This guide delves into the core properties of Boc-S-4-methoxybenzyl-L-penicillamine, providing a comprehensive overview of its physicochemical characteristics, detailed experimental protocols for its use, and insights into its applications in therapeutic peptide development.

Physicochemical Properties

Boc-S-4-methoxybenzyl-L-penicillamine is a white to off-white crystalline solid. Its chemical structure incorporates a bulky tert-butyloxycarbonyl (Boc) group for N-terminal protection and a 4-methoxybenzyl (Mob) group for the side-chain thiol of L-penicillamine. This dual protection strategy is central to its utility in peptide synthesis.

Table 1: Physicochemical Data for **Boc-S-4-methoxybenzyl-L-penicillamine**



Property	Value	
CAS Number	120944-75-4	
Molecular Formula	C18H27NO5S	
Molecular Weight	369.48 g/mol	
Appearance	White to off-white powder	
Melting Point	101-108 °C[1]	
Optical Rotation	For the D-enantiomer: $[\alpha]^{20}/D = -13 \pm 1^{\circ}$ (c=1.067 in MeOH)[2]	
Solubility	Generally soluble in organic solvents such as dimethylformamide (DMF), dichloromethane (DCM), and methanol. Sparingly soluble in aqueous solutions.	
Purity	Typically ≥98% (HPLC)[1][3]	

Spectroscopic Data ¹H NMR Spectroscopy

The ¹H NMR spectrum of **Boc-S-4-methoxybenzyl-L-penicillamine** is a key analytical tool for confirming its structure. While a detailed, peak-by-peak analysis with coupling constants is not readily available in the public domain, a representative spectrum can be found. The expected chemical shifts would correspond to the protons of the Boc group, the methoxybenzyl group, and the penicillamine backbone.

A representative ¹H NMR spectrum is available from various suppliers.[4]

Experimental Protocols Synthesis of Boc-S-4-methoxybenzyl-L-penicillamine

A detailed, peer-reviewed synthesis protocol for **Boc-S-4-methoxybenzyl-L-penicillamine** is not readily available. However, a plausible synthetic route can be devised based on standard procedures for S-alkylation and N-protection of amino acids.



3.1.1. Step 1: S-Alkylation of L-Penicillamine

- Dissolve L-penicillamine in a suitable solvent, such as a mixture of water and an organic solvent like dioxane or THF.
- Add a base, such as sodium hydroxide or potassium carbonate, to deprotonate the thiol group.
- Add 4-methoxybenzyl chloride (Mob-Cl) dropwise to the reaction mixture at room temperature.
- Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, acidify the mixture to precipitate the S-4-methoxybenzyl-L-penicillamine.
- Filter, wash with water, and dry the product.

3.1.2. Step 2: N-Boc Protection

- Suspend the S-4-methoxybenzyl-L-penicillamine in a suitable solvent system, such as a mixture of dioxane and water or THF and water.
- Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group.
- Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
- Stir the reaction at room temperature for several hours to overnight.
- Monitor the reaction progress by TLC.
- Upon completion, perform an aqueous workup to remove excess reagents and byproducts.
- The final product, Boc-S-4-methoxybenzyl-L-penicillamine, can be purified by crystallization or column chromatography.



Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Boc-S-4-methoxybenzyl-L-penicillamine is primarily used in Boc-based SPPS. The following is a generalized protocol for its incorporation into a peptide chain on a solid support (e.g., Merrifield resin).

- Resin Swelling: Swell the resin in an appropriate solvent, typically dichloromethane (DCM), for 30-60 minutes.
- Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain on the resin using a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v). This is usually a two-step process: a brief pre-wash followed by a longer deprotection step.
- Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM or DMF.
- · Coupling:
 - Dissolve Boc-S-4-methoxybenzyl-L-penicillamine and a coupling agent (e.g., HBTU, HATU, or DCC) in a suitable solvent like DMF or NMP.
 - Add an activating base, such as DIEA or HOBt, to the solution.
 - Add the activated amino acid solution to the resin and agitate for 1-2 hours.
 - Monitor the coupling reaction using a qualitative test such as the Kaiser test.
- Capping (Optional): To block any unreacted amino groups, treat the resin with an acetylating agent like acetic anhydride.
- Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
- Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.





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Caption: General workflow for the incorporation of **Boc-S-4-methoxybenzyl-L-penicillamine** in Boc-SPPS.

Cleavage of the 4-Methoxybenzyl (Mob) Protecting Group

The Mob group is typically removed under strong acidic conditions, often concurrently with the cleavage of the peptide from the resin in Boc-SPPS.

- Reagent Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A
 common cocktail is high-concentration trifluoroacetic acid (TFA) with scavengers to protect
 sensitive residues. For peptides containing the Mob group, a typical cocktail is
 TFA/thioanisole/water/ethanedithiol (EDT) (e.g., 90:5:3:2 v/v/v/v).
- Cleavage Reaction: Treat the peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.
- Peptide Precipitation: After the cleavage is complete, filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether.
- Isolation and Purification: Centrifuge the mixture to pellet the crude peptide, wash with cold ether, and then dry under vacuum. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Development

The incorporation of penicillamine, a non-canonical amino acid, into peptide sequences can have profound effects on their biological activity and stability. **Boc-S-4-methoxybenzyl-L-penicillamine** serves as a key reagent for introducing this moiety.



Conformational Constraint and Enhanced Potency

The gem-dimethyl group on the β -carbon of penicillamine restricts the conformational freedom of the peptide backbone. This can lock the peptide into a bioactive conformation, leading to a significant increase in binding affinity and potency.

Table 2: Biological Activity of Penicillamine-Containing Peptide Analogs

Peptide Analog	Target	Biological Activity (IC50)	Reference
RgIA-5474 (α- conotoxin analog with Pen substitution)	human α9α10 nAChRs	0.0504 nM	
RgIA-5432 (α- conotoxin analog with Pen substitution)	human α9α10 nAChRs	0.39 nM	_

As shown in the table, the strategic substitution of cysteine with penicillamine in α -conotoxin RgIA led to analogs with dramatically increased potency.

Increased Stability

Peptides containing penicillamine often exhibit enhanced resistance to enzymatic degradation due to the steric hindrance provided by the gem-dimethyl group. This can lead to improved pharmacokinetic profiles and longer in vivo half-lives.

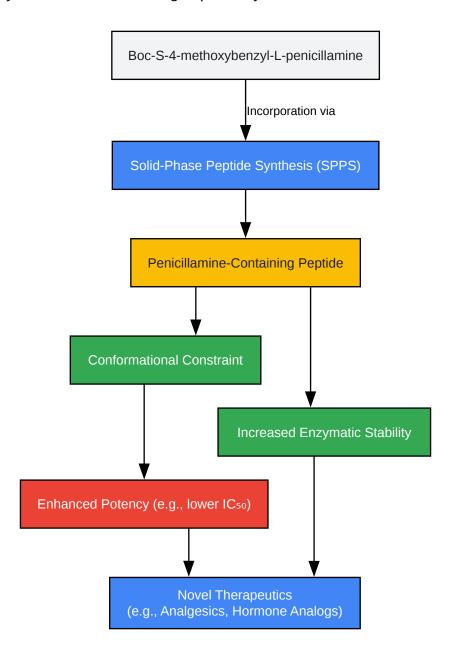
Development of Novel Therapeutics

The unique properties imparted by penicillamine have been exploited in the development of various therapeutic peptides, including:

- Non-opioid analgesics: As demonstrated with the α-conotoxin analogs, penicillamine substitution can lead to highly potent and selective pain therapeutics.
- Hormone analogs: Penicillamine has been incorporated into analogs of hormones like oxytocin to modulate their activity.



• Enzyme inhibitors: The conformational rigidity can be advantageous in designing peptides that target enzyme active sites with high specificity.



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Caption: The role of **Boc-S-4-methoxybenzyl-L-penicillamine** in developing potent therapeutic peptides.

Safety and Handling



Boc-S-4-methoxybenzyl-L-penicillamine should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Boc-S-4-methoxybenzyl-L-penicillamine is an indispensable tool for chemists and pharmacologists engaged in peptide research and drug development. Its well-defined physicochemical properties and its utility in SPPS provide a reliable method for introducing the conformationally constraining and stabilizing penicillamine residue into peptide backbones. The resulting modifications can lead to dramatic improvements in biological activity, paving the way for the discovery of novel and more effective peptide-based therapeutics. This guide provides a foundational understanding of this important reagent, empowering researchers to leverage its full potential in their scientific endeavors.

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